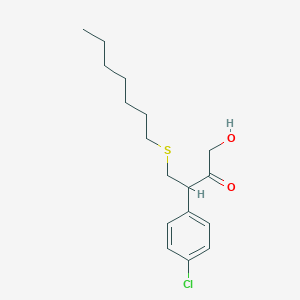
3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one is an organic compound characterized by the presence of a chlorophenyl group, a heptylsulfanyl group, and a hydroxybutanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-chlorobenzaldehyde with heptylthiol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to a series of reactions, including aldol condensation and reduction, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 3-(4-Chlorophenyl)-4-(heptylsulfanyl)butanoic acid.
Reduction: Formation of 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1,2-butanediol.
Substitution: Formation of 3-(4-Methoxyphenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for understanding biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorophenyl)-4-(methylsulfanyl)-1-hydroxybutan-2-one
- 3-(4-Chlorophenyl)-4-(ethylsulfanyl)-1-hydroxybutan-2-one
- 3-(4-Chlorophenyl)-4-(propylsulfanyl)-1-hydroxybutan-2-one
Uniqueness
Compared to similar compounds, 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one stands out due to its longer heptylsulfanyl chain. This structural feature may influence its chemical reactivity, biological activity, and physical properties, making it a unique compound with distinct applications and potential benefits.
Eigenschaften
CAS-Nummer |
918785-10-1 |
|---|---|
Molekularformel |
C17H25ClO2S |
Molekulargewicht |
328.9 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-4-heptylsulfanyl-1-hydroxybutan-2-one |
InChI |
InChI=1S/C17H25ClO2S/c1-2-3-4-5-6-11-21-13-16(17(20)12-19)14-7-9-15(18)10-8-14/h7-10,16,19H,2-6,11-13H2,1H3 |
InChI-Schlüssel |
ZYFLXCYBVDKRIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCSCC(C1=CC=C(C=C1)Cl)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


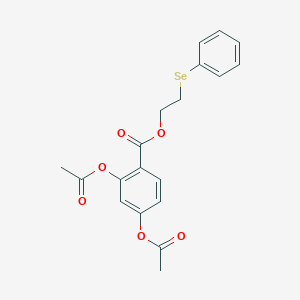
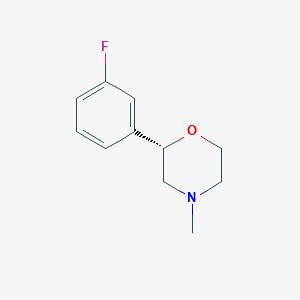
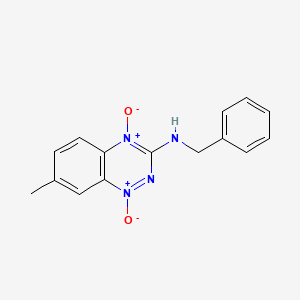

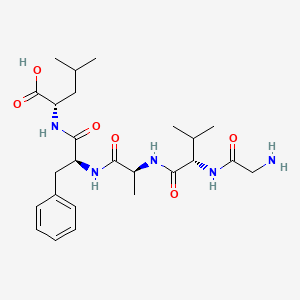
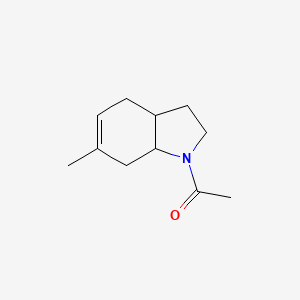
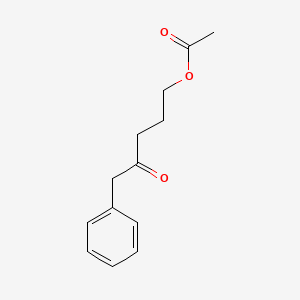
![4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline](/img/structure/B14198078.png)
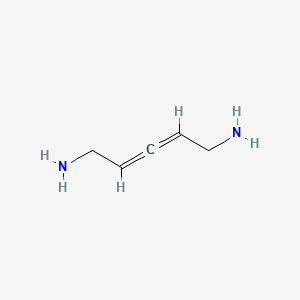
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol](/img/structure/B14198086.png)
![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14198097.png)
![(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B14198110.png)
![3-[4-(Methaneseleninyl)phenyl]propanoic acid](/img/structure/B14198115.png)
